2-Nitrobenzaldehyde

Catalog No.
S515956
CAS No.
552-89-6
M.F
C7H5NO3
M. Wt
151.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrobenzaldehyde

CAS Number

552-89-6

Product Name

2-Nitrobenzaldehyde

IUPAC Name

2-nitrobenzaldehyde

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C7H5NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H

InChI Key

CMWKITSNTDAEDT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

2-nitrobenzaldehyde, o-nitrobenzaldehyde, ortho-nitrobenzaldehyde

Canonical SMILES

C1=CC=C(C(=C1)C=O)[N+](=O)[O-]

Description

The exact mass of the compound 2-Nitrobenzaldehyde is 151.0269 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5713. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of benzaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis Precursor

One of the most prominent research applications of 2-nitrobenzaldehyde lies in its role as a versatile precursor for various organic compounds. Its reactive functional groups (aldehyde and nitro) allow for further chemical modifications, making it a building block for synthesizing a wide range of molecules. Some examples include:

  • Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs): 2-Nitrobenzaldehyde serves as a starting material for the synthesis of numerous pharmaceutical intermediates and APIs. These molecules can possess various therapeutic properties and play a crucial role in drug development [].
  • Dyes and Pigments: The presence of the nitro group makes 2-nitrobenzaldehyde a valuable precursor for the synthesis of diverse dyes and pigments, particularly azo dyes and aromatic compounds used in textile dyeing and printing [].
  • Agrochemical Intermediates: In the field of agriculture, 2-nitrobenzaldehyde finds application as a starting material for the synthesis of certain intermediates used in the production of pesticides and herbicides [].

Research in Organic and Medicinal Chemistry

-Nitrobenzaldehyde is frequently employed in research related to organic and medicinal chemistry due to its unique properties. Here are some specific examples:

  • Development of New Drugs and Pharmaceuticals: Researchers utilize 2-nitrobenzaldehyde in the exploration and development of novel drugs and pharmaceuticals. This is because the compound itself might possess potential medicinal properties, and it can also serve as a building block for synthesizing new drug candidates [].
  • Study of Reaction Mechanisms: The reactive nature of 2-nitrobenzaldehyde makes it a suitable tool for studying reaction mechanisms in organic chemistry. Scientists can investigate how it interacts with other molecules and undergoes various chemical transformations to gain a deeper understanding of organic reactions [].

2-Nitrobenzaldehyde is an organic compound with the chemical formula O2NC6H4CHO\text{O}_2\text{N}\text{C}_6\text{H}_4\text{CHO}. It is characterized by a nitro group (NO2-\text{NO}_2) located at the ortho position relative to the aldehyde group (CHO-\text{CHO}). This compound is one of three isomers of nitrobenzaldehyde, with the other two being meta- and para-nitrobenzaldehyde. The presence of both a nitro group and an aldehyde group makes 2-nitrobenzaldehyde a versatile intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals

2-Nitrobenzaldehyde is a mild irritant and can cause skin and eye irritation upon contact []. It is also harmful if inhaled and can irritate the respiratory tract []. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

, including:

  • Reduction Reactions: It can be reduced to yield 2-aminobenzaldehyde. This reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Michael Addition: The compound can undergo Michael addition reactions, where nucleophiles add to the carbonyl carbon of the aldehyde.
  • Schiff Base Formation: Reacting with primary amines leads to the formation of Schiff bases, which are important intermediates in organic synthesis.
  • Sandmeyer Reaction: This reaction allows for the conversion of 2-nitrobenzaldehyde to 2-nitrobenzoic acid through diazotization followed by hydrolysis.
  • Oxidation Reactions: Selenium dioxide can oxidize 2-nitrobenzaldehyde to form 2-nitrobenzoic acid

    Research indicates that 2-nitrobenzaldehyde exhibits various biological activities. It has been studied for its potential as a photoremovable protecting group in photochemistry, particularly in drug photostability testing. Its photolysis can serve as a reliable actinometric method for measuring UV light doses . Additionally, studies suggest that it may possess antimicrobial properties, although more research is needed to fully elucidate its biological effects and mechanisms .

Several methods exist for synthesizing 2-nitrobenzaldehyde:

  • Nitration of Benzaldehyde: This method typically yields a mixture of nitrobenzaldehydes, with 3-nitrobenzaldehyde being the predominant product. The ortho-isomer (2-nitrobenzaldehyde) is produced in lower yields due to positional selectivity issues during nitration .
  • Nitration of Toluene: Toluene can be mono-nitrated at low temperatures to produce 2-nitrotoluene, which is then oxidized to yield 2-nitrobenzaldehyde. This method allows for higher selectivity towards the ortho product .
  • Oxidation of 2-Nitrotoluene: This involves treating 2-nitrotoluene with potassium permanganate or other oxidizing agents in suitable solvents to convert it into 2-nitrobenzaldehyde .
  • Alternative Routes: Other synthetic routes include halogenation followed by oxidation or using intermediates like 2-nitrophenylpyruvic acid .

2-Nitrobenzaldehyde serves as an important intermediate in several applications:

  • Dye Production: It plays a crucial role in synthesizing indigo and other dyes used in textiles.
  • Pharmaceuticals: The compound is utilized in the synthesis of various pharmaceutical agents, particularly coronary-dilating drugs such as 1,4-dihydropyridines .
  • Photochemistry: Its ability to act as a photoremovable protecting group makes it valuable in photochemical applications and drug testing methodologies .

Studies on the interaction of 2-nitrobenzaldehyde with environmental factors have shown its susceptibility to atmospheric degradation through processes such as photo-excitation and oxidation by hydroxyl radicals. These reactions are significant for understanding its environmental impact and behavior in atmospheric chemistry . Additionally, its interactions with titanium dioxide clusters have been explored for potential catalytic applications .

Similar compounds include:

  • 3-Nitrobenzaldehyde
  • 4-Nitrobenzaldehyde
  • Benzaldehyde
  • Nitrophenol

Comparison Table

CompoundStructureNotable Reactions/UsesUnique Features
2-NitrobenzaldehydeO2NC6H4CHO\text{O}_2\text{N}\text{C}_6\text{H}_4\text{CHO}Dye synthesis, pharmaceuticalsStrong electrophilic character due to ortho nitro group
3-NitrobenzaldehydeO2NC6H4CHO\text{O}_2\text{N}\text{C}_6\text{H}_4\text{CHO}Less reactive than ortho isomerMore stable due to less steric hindrance
4-NitrobenzaldehydeO2NC6H4CHO\text{O}_2\text{N}\text{C}_6\text{H}_4\text{CHO}Used in organic synthesisLeast reactive among nitrobenzaldehydes
BenzaldehydeC6H5CHO\text{C}_6\text{H}_5\text{CHO}Solvent, flavoring agentLacks nitro group; more stable but less reactive

The uniqueness of 2-nitrobenzaldehyde lies in its reactivity stemming from the proximity of the nitro group to the aldehyde function, making it a versatile building block for various chemical syntheses compared to its isomers and related compounds

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Exact Mass

151.0269

LogP

1.74 (LogP)

Appearance

Solid powder

Melting Point

43.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

48B18Q9B8E

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 mmHg

Pictograms

Irritant

Irritant

Other CAS

552-89-6

Wikipedia

2-Nitrobenzaldehyde

General Manufacturing Information

Benzaldehyde, 2-nitro-: ACTIVE

Dates

Modify: 2023-08-15
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